molecular formula C17H19NO2 B2857563 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one CAS No. 27478-04-2

3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one

Cat. No.: B2857563
CAS No.: 27478-04-2
M. Wt: 269.344
InChI Key: MHCQWVUOAKFZBT-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one (CAS: 27478-04-2) is a morpholine-containing β-amino ketone with the molecular formula C₁₇H₁₉NO₂ and a molecular weight of 269.34 g/mol . Structurally, it features a naphthalen-2-yl group at the ketone position and a morpholine ring attached to the propanone backbone. This compound is synthesized via microwave-assisted methods or conventional organic reactions, achieving moderate yields (e.g., 46% in microwave-assisted synthesis) . Its purity, as determined by LC-MS, is 71% with a retention time (RT) of 3.78 minutes and an observed mass-to-charge ratio (MH⁺) of 270.09 .

Properties

IUPAC Name

3-morpholin-4-yl-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(7-8-18-9-11-20-12-10-18)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCQWVUOAKFZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : CAN (5 mol%) in PEG 400 solvent.
  • Energy Source : Microwave irradiation (60 W, 90°C, 10 min).
  • Amine Form : Morpholine hydrochloride (2.0 equivalents) enhances reactivity compared to free-base amines.
  • Yield : 46% after purification via solid-phase extraction (SPE).

The use of PEG 400 as a green solvent and microwave irradiation significantly reduces reaction time from 24 hours (conventional heating) to 10 minutes. CAN acts as a Lewis acid catalyst, facilitating the formation of the β-aminoketone intermediate. HPLC analysis confirmed a purity of 71%, with residual impurities attributed to unreacted starting materials.

Mechanistic Insights

The reaction proceeds via:

  • Iminium Ion Formation : Paraformaldehyde reacts with morpholine hydrochloride to generate an iminium ion.
  • Nucleophilic Attack : The enolized acetophenone derivative attacks the iminium ion, forming a β-aminoketone intermediate.
  • Tautomerization : The intermediate stabilizes to the final product.

Conventional Thermal Synthesis

Prior to microwave optimization, conventional heating methods were employed, albeit with lower efficiency. A representative protocol involves refluxing acetophenone, morpholine, and paraformaldehyde in ethanol under nitrogen for 24 hours.

Limitations of Conventional Methods

  • Yield : <5% for analogous phenyl-substituted β-aminoketones (e.g., 3-(morpholin-4-yl)-1-phenylpropan-1-one).
  • Purity Challenges : Prolonged heating promotes side reactions, necessitating laborious column chromatography.

Comparative Analysis of Synthetic Methods

Parameter Microwave Method Conventional Method
Reaction Time 10 minutes 24 hours
Yield 46% <5%
Solvent PEG 400 Ethanol
Catalyst CAN (5 mol%) None
Energy Input 60 W microwave Thermal reflux

The microwave method’s advantages include shorter reaction time, higher yield, and reduced solvent waste. PEG 400’s high boiling point (450°C predicted) enables efficient heat transfer without evaporation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H-NMR (300 MHz, CDCl3) : δ 2.76 (br s, 4H, morpholine CH2), 3.43–3.55 (m, 4H, morpholine OCH2), 7.45–8.15 (m, 7H, naphthyl protons).
  • LC-MS : m/z 270.15 [M+H]⁺, consistent with the molecular formula C17H19NO2.

Physicochemical Properties

  • Boiling Point : 450.1±30.0 °C (predicted).
  • Density : 1.140±0.06 g/cm³.
  • pKa : 6.56±0.10, indicating mild basicity at physiological pH.

Salt Formation and Stability

The hydrochloride salt (C17H20ClNO, MW 305.8 g/mol) is a stable crystalline form, synthesized by treating the free base with hydrochloric acid. This salt enhances solubility in aqueous media, making it preferable for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl carboxylic acid, while reduction may produce 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-ol.

Scientific Research Applications

Chemistry

3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic chemistry.

Biology

The compound has potential applications in biological research:

  • Enzyme Inhibition: It may inhibit enzymes involved in critical metabolic pathways, particularly those related to cancer cell metabolism.
  • Receptor Modulation: The structural similarity to biologically active molecules allows it to modulate neurotransmitter receptors, which could impact mood and cognition.
  • Antioxidant Activity: Preliminary studies suggest it exhibits antioxidant properties that could mitigate oxidative stress in cells.

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one on breast cancer cell lines (MCF7). Results indicated significant cytotoxicity with an IC50 value of approximately 15 µM, highlighting its potential for therapeutic development in oncology.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. Findings demonstrated that treatment reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile is essential for understanding the compound's behavior within biological systems. Initial studies suggest:

ParameterValue
AbsorptionRapid
DistributionWide distribution in tissues
MetabolismHepatic metabolism
Elimination Half-lifeApproximately 6 hours

Mechanism of Action

The mechanism by which 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing the function of the target molecule.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) CAS Number
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one R₁ = naphthalen-2-yl, R₂ = morpholine C₁₇H₁₉NO₂ 269.34 27478-04-2
3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one R₁ = phenyl, R₂ = pyridin-2-yl C₁₈H₂₀N₂O₂ 296.36 Not reported
3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one R₁ = naphthalen-2-yl, R₂ = benzylamino C₂₀H₂₀N₂O 304.39 Not reported
3-Morpholin-4-yl-1-(2-thienyl)propan-1-one R₁ = thienyl, R₂ = morpholine C₁₁H₁₅NO₂S 225.31 3339-36-4

Key Observations :

  • The morpholine ring contributes to hydrogen-bonding interactions, as evidenced by crystallographic studies of related compounds .

Key Observations :

  • The target compound has a shorter retention time (3.78 min) than the benzylpiperidine analog (4.99 min), reflecting differences in polarity due to the morpholine vs. piperidine substituents .
  • Higher yields (e.g., 78% for the phenyl analog) are achieved in conventional syntheses compared to microwave-assisted methods, suggesting trade-offs between efficiency and scalability .

Biological Activity

3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one, also known by its CAS number 27478-04-2, is an organic compound with potential therapeutic applications. The molecular formula is C17H19NO2, and it has garnered interest due to its diverse biological activities and potential as a pharmacological agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
CAS Number27478-04-2
IUPAC Name3-(morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one

Research indicates that 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one may interact with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways. For instance, it may act on enzymes involved in cancer cell metabolism.
  • Receptor Modulation : There is evidence suggesting that it can modulate receptors related to neurotransmitter systems, potentially affecting mood and cognition.
  • Antioxidant Activity : Preliminary studies indicate that this compound might exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one.

Case Study: Anticancer Potential

A notable study investigated the anticancer properties of this compound against various cancer cell lines. The findings suggested that it exhibited significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value of approximately 15 µM. This suggests a promising therapeutic index for further development in oncology.

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. The results indicated that treatment with 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one led to a reduction in neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one is still under investigation, but initial studies suggest:

ParameterValue
AbsorptionRapid
DistributionWide distribution in tissues
MetabolismHepatic metabolism
Elimination Half-lifeApproximately 6 hours

Safety and Toxicology

Safety assessments are crucial for any new pharmacological agent. Current data on the safety profile of 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one indicate low toxicity at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety parameters.

Q & A

Q. What are the common synthetic routes for preparing 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A widely used approach involves reacting naphthalene-2-carbonyl chloride with morpholine in dichloromethane (DCM) under reflux, followed by purification via flash column chromatography using n-hexane/ethyl acetate gradients . Temperature control (0–50°C) and solvent selection (e.g., DCM or ethanol) are critical for minimizing side reactions. Catalysts like potassium carbonate or Lewis acids can enhance reaction efficiency, but excess morpholine may reduce purity due to unreacted residues. Yield optimization often requires stoichiometric balancing and real-time monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the morpholine ring integration and naphthalene substitution pattern. For example, the carbonyl group’s resonance typically appears at δ 170–175 ppm in ¹³C NMR . Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+ at m/z 296.3). X-ray crystallography provides definitive proof of stereochemistry and bond angles, as demonstrated in related morpholine-propanone derivatives . Infrared (IR) spectroscopy can confirm ketone (C=O stretch at ~1700 cm⁻¹) and morpholine ring vibrations .

Advanced Research Questions

Q. How does the presence of the morpholine ring influence the biological activity of 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one compared to analogs with different heterocycles?

  • Methodological Answer : The morpholine ring enhances solubility and modulates electronic effects, which can improve interactions with hydrophobic enzyme pockets. For example, replacing morpholine with piperidine in analogs reduces antibacterial activity against S. aureus (MIC increases from 2 µg/mL to >16 µg/mL) due to altered hydrogen-bonding capacity . Computational docking studies (e.g., AutoDock Vina) should compare binding affinities of morpholine vs. other heterocycles to targets like bacterial enoyl-acyl carrier protein reductase (FabI) .

Q. What strategies can resolve contradictions in reported biological activities of 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in substituent positioning (e.g., methoxy vs. chloro groups on naphthalene) or assay conditions. A systematic approach includes:
  • Structural benchmarking : Compare activity of derivatives with controlled substituent changes (e.g., 6-methoxy vs. 6-chloro naphthalene) .
  • Standardized assays : Replicate studies under identical MIC testing protocols (e.g., broth microdilution per CLSI guidelines) to eliminate variability .
  • Meta-analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate electronic parameters (Hammett σ) with activity trends .

Q. How can X-ray crystallography data inform the design of 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one derivatives with improved target binding?

  • Methodological Answer : Crystal structures (e.g., CCDC 918819) reveal key intermolecular interactions, such as the morpholine oxygen’s hydrogen bond with active-site residues (e.g., Tyr-158 in FabI) . Modifications can be guided by:
  • Torsion angle analysis : Adjust naphthalene-morpholine dihedral angles to optimize π-π stacking (e.g., target angles <10° for planar alignment) .
  • Electron density maps : Identify underutilized hydrophobic pockets for introducing halogen substituents (e.g., 3-Cl to enhance van der Waals contacts) .

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